外消旋 4-硝基异丙氨苯丙胺盐酸盐

描述

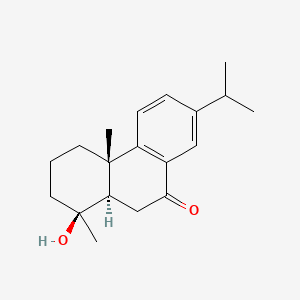

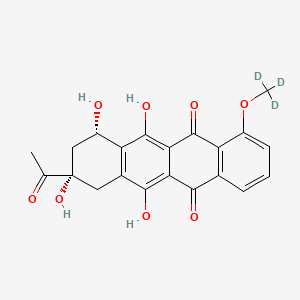

Rac 4-Nitro Deprenyl Hydrochloride is a labeled 4-Nitrodeprenyl . It is a derivative of Deprenyl and acts as a monoamine oxidase-B inhibitor . This compound can be useful in treating diabetes, obesity, and/or cardiometabolic disorders such as hypertension, dyslipidemias, high blood pressure, and insulin resistance .

科学研究应用

环境污染物降解

Kitagawa、Kimura 和 Kamagata (2004) 的一项研究探讨了 p-硝基苯酚 (4-NP) 降解的遗传基础,4-NP 是一种已知的环境污染物,用于医药和杀虫剂制造。该研究在红球菌 opacus SAO101 中发现了一个新的 4-NP 降解基因簇,表明其在环境生物修复中的潜在应用 (Kitagawa 等人,2004 年)。

化学中的结构表征

Thoß、Seidel、Oppel 和 Feigel (2010) 对外消旋形式的 1,1'-双-(2-萘酚)单乙酰酸酯及其 6-硝基衍生物进行了结构表征研究,提供了对分子结构的见解,这些结构对于理解化学反应和设计新化合物至关重要 (Thoß 等人,2010 年)。

神经保护应用

Hara 等人 (2006) 的研究讨论了 R-(-)-异丙氨苯丙胺的神经保护特性,它与外消旋 4-硝基异丙氨苯丙胺盐酸盐是一种相关化合物。该化合物显示出可以阻止神经系统疾病中某些细胞死亡途径,表明其在神经退行性疾病中具有潜在的治疗应用 (Hara 等人,2006 年)。

雌激素受体研究

Chae、Gibson 和 Korach (1991) 研究了雌激素受体立体化学,重点关注不同化合物(包括外消旋混合物)的结合亲和力和生物活性。这项研究有助于我们了解分子水平上的激素相互作用,这可能与为激素失调设计靶向疗法相关 (Chae 等人,1991 年)。

放射性药物开发

Cohien 等人 (1989) 探索了特定外消旋化合物的制备和特性,以备用作放射性药物。这项研究表明外消旋 4-硝基异丙氨苯丙胺盐酸盐衍生物在核医学中开发诊断工具和治疗方法中的作用 (Cohien 等人,1989 年)。

作用机制

Target of Action

The primary target of rac 4-Nitro Deprenyl Hydrochloride is the B-isoform of monoamine oxidase (MAO-B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine and serotonin in the brain.

Mode of Action

rac 4-Nitro Deprenyl Hydrochloride acts as a selective and irreversible inhibitor of the MAO-B enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. This can lead to enhanced neurotransmission and improved neurological function .

Biochemical Pathways

The inhibition of the MAO-B enzyme by rac 4-Nitro Deprenyl Hydrochloride affects several biochemical pathways. It increases the concentration of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission . Additionally, it may have neuroprotective properties, potentially preventing the toxicity of certain selective neurotoxins .

Pharmacokinetics

As a derivative of deprenyl, it may share similar pharmacokinetic properties, including good absorption and distribution in the body .

Result of Action

The increased availability of monoamine neurotransmitters resulting from the inhibition of the MAO-B enzyme by rac 4-Nitro Deprenyl Hydrochloride can lead to improved neurological function. This can be beneficial in the treatment of conditions such as cardiometabolic disorders, diabetes, and obesity .

属性

IUPAC Name |

N-methyl-1-(4-nitrophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZXXMVBTPEPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858183 | |

| Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 4-Nitro Deprenyl Hydrochloride | |

CAS RN |

13571-00-1 | |

| Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)